

Eupalinolide K: A Detailed Examination of its Chemical Architecture and Stereochemistry

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Compound of Interest

Compound Name: Eupalinolide K

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Wuhan, China – November 7, 2025 – **Eupalinolide K**, a sesquiterpene lactone isolated from the traditional Chinese medicinal plant *Eupatorium lindleyanum*, has garnered significant interest within the scientific community. This in-depth guide provides a comprehensive overview of its chemical structure and intricate stereochemistry, offering valuable insights for researchers, scientists, and professionals in drug development.

Eupalinolide K is classified as a germacrane-type sesquiterpene lactone, a class of natural products known for their diverse biological activities. Its molecular formula is $C_{20}H_{26}O_6$, with a molecular weight of 362.4 g/mol. The structural elucidation of **Eupalinolide K** was achieved through extensive spectroscopic analysis, primarily relying on one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, in conjunction with mass spectrometry and infrared spectroscopy.

Chemical Structure and Spectroscopic Profile

The chemical structure of **Eupalinolide K** is characterized by a ten-membered carbocyclic ring fused to a γ -lactone ring. It possesses several functional groups, including a hydroxyl group, an ester, and an α,β -unsaturated carbonyl system, which are crucial for its biological activity.

The definitive structural assignment was made possible by detailed analysis of its 1H and ^{13}C NMR spectra. The proton and carbon chemical shifts, along with their coupling constants, provide a complete picture of the molecule's connectivity.

Spectroscopic Data

Below is a summary of the ^1H and ^{13}C NMR spectroscopic data for **Eupalinolide K**, acquired in deuterated chloroform (CDCl_3).

| Position | ¹³ C Chemical Shift (δc) | ¹ H Chemical Shift (δH, multiplicity, J in Hz) |
|----------|-------------------------------------|---|
| 1 | 130.2 | 5.25 (d, 10.0) |
| 2 | 135.8 | 5.01 (t, 10.0) |
| 3 | 43.1 | 2.45 (m) |
| 4 | 148.9 | - |
| 5 | 50.1 | 2.68 (m) |
| 6 | 78.9 | 4.88 (d, 9.2) |
| 7 | 50.8 | 2.20 (m) |
| 8 | 79.9 | 5.08 (dd, 9.2, 4.0) |
| 9 | 38.9 | 2.15 (m), 1.95 (m) |
| 10 | 140.9 | - |
| 11 | 139.8 | - |
| 12 | 170.1 | - |
| 13 | 125.5 | 6.25 (d, 3.2), 5.60 (d, 3.2) |
| 14 | 18.9 | 1.55 (s) |
| 15 | 16.5 | 1.68 (s) |
| 1' | 166.8 | - |
| 2' | 128.1 | 6.05 (q, 1.2) |
| 3' | 138.5 | - |
| 4' | 61.9 | 4.20 (s) |
| 5' | 14.1 | 1.90 (d, 1.2) |

Data compiled from Huo, J., Yang, S. P., Ding, J., & Yue, J. M. (2006). Two New Cytotoxic Sesquiterpenoids from *Eupatorium lindleyanum* DC. *Journal of Integrative Plant Biology*, 48(4), 489–492.

Stereochemistry

The stereochemistry of **Eupalinolide K** is a critical aspect of its chemical identity and biological function. The relative configuration of its multiple chiral centers was determined through Nuclear Overhauser Effect Spectroscopy (NOESY), which reveals through-space correlations between protons.

The key NOESY correlations established the relative stereochemistry at positions C-1, C-2, C-3, C-5, C-6, C-7, and C-8. The SMILES notation for **Eupalinolide K**, which encapsulates its stereochemical information, is O=C(/C(C)=C/CO)O--INVALID-LINK--/C(C)=C\1">C@H--INVALID-LINK--[H])[C@]1([H])OC2=O.

Caption: Key structural components of **Eupalinolide K**.

Experimental Protocols

Isolation of **Eupalinolide K**:

The dried, powdered aerial parts of *Eupatorium lindleyanum* were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue. This residue was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which showed significant cytotoxic activity, was subjected to repeated column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Final purification was achieved through preparative thin-layer chromatography (TLC) to afford pure **Eupalinolide K**.

Spectroscopic Analysis:

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a Bruker AV-400 spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as the internal standard. 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, were performed to establish the complete structure and relative stereochemistry.
- **Mass Spectrometry:** High-resolution mass spectrometry (HR-MS) was performed on a VG AutoSpec-3000 spectrometer to determine the elemental composition.

- Infrared Spectroscopy: IR spectra were recorded on a Perkin-Elmer 577 spectrometer, with characteristic absorptions reported in cm^{-1} .

The detailed structural and stereochemical data presented herein provide a solid foundation for further investigation into the medicinal chemistry and pharmacological potential of

Eupalinolide K and its analogues. This information is crucial for the rational design of novel therapeutic agents based on this promising natural product scaffold.

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